molecular formula C19H18N4O3 B608167 Jak3-IN-6 CAS No. 1443235-95-7

Jak3-IN-6

Katalognummer B608167
CAS-Nummer: 1443235-95-7
Molekulargewicht: 350.38
InChI-Schlüssel: NJPHKVOXHRAPGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Jak3-IN-6 is a potent, selective irreversible Janus Associated Kinase 3 (JAK3) inhibitor, with an IC50 of 0.15 nM . It plays a critical role in the JAK/STAT signaling pathway, which is involved in various types of cancers .


Physical And Chemical Properties Analysis

Jak3-IN-6 has a molecular formula of C19H18N4O3 and a molecular weight of 350.4 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are both 350.13789045 g/mol .

Wissenschaftliche Forschungsanwendungen

Treatment of Hair Loss

  • Scientific Field : Dermatology
  • Application Summary : Jak3 inhibitors have been identified as potential hair growth promoters . A novel and highly selective Jak3 inhibitor, MJ04, has been discovered and is being studied for its potential in promoting hair growth .
  • Methods of Application : The inhibitor was applied topically in in vivo efficacy assays on DHT-challenged AGA and athymic nude mice .
  • Results : The topical application of MJ04 resulted in early onset of hair regrowth . It also significantly promoted the growth of human hair follicles under ex-vivo conditions .

Treatment of Inflammatory and Autoimmune Diseases

  • Scientific Field : Immunology
  • Application Summary : Jak3 is a part of the Janus kinase family, which transduces cytokine signaling through the JAK-STAT pathway. This pathway regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . Jak3 inhibitors have proven to be effective in the treatment of different types of diseases .

Treatment of Lymphoid Malignancies

  • Scientific Field : Oncology
  • Application Summary : Jak3 has been observed to be constitutively activated in a range of lymphoid malignancies, such as a cohort of peripheral T cell lymphoma (PTCL) patients positive for ALK .

Steroidogenic Activity Regulation

  • Scientific Field : Endocrinology
  • Application Summary : Jak3 inhibition has been studied for its effects on the steroidogenic activity of GC in vitro .
  • Methods of Application : The application methods involve the administration of Jak3 inhibitors and the analysis of expression of CYP11A1 and CYP19A1 enzymes as steroidogenesis markers .

Treatment of Rheumatoid Arthritis

  • Scientific Field : Rheumatology
  • Application Summary : Jak3 inhibitors have been used in the treatment of rheumatoid arthritis. They work by blocking the JAK-STAT pathway, which is involved in the immune response and inflammation .
  • Methods of Application : The Jak3 inhibitors are usually administered orally .
  • Results : Patients treated with Jak3 inhibitors have shown significant improvement in their symptoms .

Treatment of Psoriasis

  • Scientific Field : Dermatology
  • Application Summary : Jak3 inhibitors have been used in the treatment of psoriasis, a chronic skin disease characterized by red, itchy, and scaly patches .
  • Methods of Application : The Jak3 inhibitors are usually applied topically .
  • Results : Patients treated with Jak3 inhibitors have shown significant improvement in their symptoms .

Eigenschaften

IUPAC Name

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPHKVOXHRAPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jak3-IN-6

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (50 mg, 0.18 mmol) and DIPEA (93 μL, 0.53 mmol) in THF (1.8 mL) at room temperature was added methacryloyl chloride (27.8 mg, 0.266 mmol) and the solution stirred for 1 hour. The reaction was quenched with ethanol (0.1 mL). The desired product was purified by reverse phase HPLC using an acetonitrile gradient in water with 0.1% TFA modifier. The combined fractions with the desired product were concentrated until only the water layer remained. The water layer was neutralized with 2M aqueous potassium bicarbonate and the mixture was extracted with ethyl acetate (×5). The combined organic fractions were dried over sodium sulfate, filtered and concentrated under reduced pressure to give ethyl 4-{3-[(2-methylacryloyl)amino]phenyl}-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. LRMS (ESI) calc'd for C19H19N4O3 [M+H]+: 351, found 351. 1H NMR (600 MHz, DMSO-D6) δ 13.0 (s, 1H), 9.91 (s, 1H), 8.91 (s, 1H), 8.30 (s, 1H), 8.05 (s, 1H), 7.84 (d, 1H, J=7.04 Hz), 7.40 (t, 1H, J=7.63 Hz), 7.32 (d, 1H, J=7.04 Hz), 5.82 (s, 1H), 5.53 (s, 1H), 3.86 (q, 2H, J=7.04 Hz), 1.95 (s, 3H), 0.85 (t, 3H, J=7.04 Hz).
Name
ethyl 4-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
93 μL
Type
reactant
Reaction Step One
Quantity
27.8 mg
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.